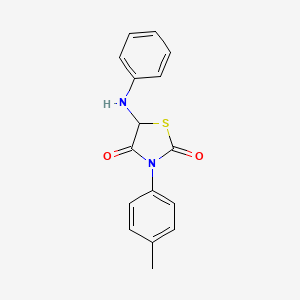![molecular formula C14H22N3O2+ B11709099 1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)
1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(DIPROPYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium core substituted with dipropylcarbamoyl and hydroxyimino groups. Its distinct chemical properties make it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(DIPROPYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with dipropylcarbamoyl chloride under controlled conditions to introduce the dipropylcarbamoyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(DIPROPYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
1-[(DIPROPYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(DIPROPYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission by preventing the breakdown of acetylcholine. This interaction is crucial in its potential therapeutic applications for neurological conditions .
Comparison with Similar Compounds
- 1-[(DIBENZYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM
- 1-[(DIMETHYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM
Comparison: 1-[(DIPROPYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is unique due to its dipropylcarbamoyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C14H22N3O2+ |
|---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C14H21N3O2/c1-3-7-17(8-4-2)14(18)12-16-9-5-6-13(11-16)10-15-19/h5-6,9-11H,3-4,7-8,12H2,1-2H3/p+1/b15-10+ |
InChI Key |
SRSUTQHHGBPPKE-XNTDXEJSSA-O |
Isomeric SMILES |
CCCN(CCC)C(=O)C[N+]1=CC=CC(=C1)/C=N/O |
Canonical SMILES |
CCCN(CCC)C(=O)C[N+]1=CC=CC(=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


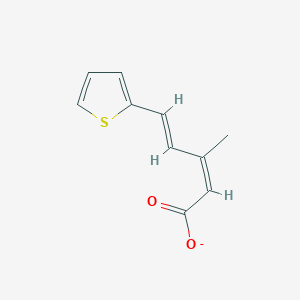
![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
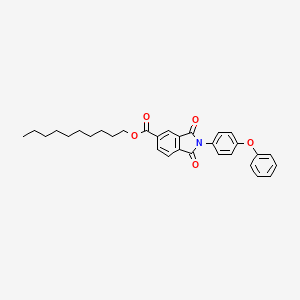
![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)
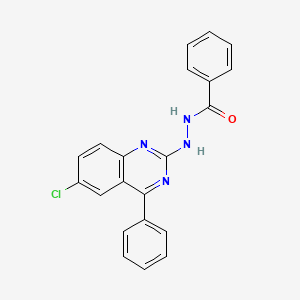
![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
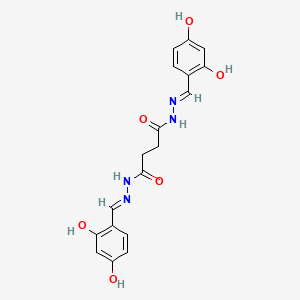
![2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709086.png)
![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)
